molecular formula C9H12N2Na3O15P3 B127791 Uridine 5'-triphosphate sodium CAS No. 19817-92-6

Uridine 5'-triphosphate sodium

Cat. No. B127791
CAS RN: 19817-92-6
M. Wt: 484.14 g/mol
InChI Key: PGAVKCOVUIYSFO-UHFFFAOYSA-N
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Description

Uridine 5’-triphosphate (UTP) is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position . Its main role is as a substrate for the synthesis of RNA during transcription . UTP is also known as Uridine-5’-triphosphoric acid trisodium salt and is used in the synthesis of agonists at the G-protein-coupled P2Y receptors .


Synthesis Analysis

UTP is synthesized from uridine 5’-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK) . The reaction involves the use of the phosphate group from ATP . The reaction can be represented as: UDP + ATP ⇌ UTP + ADP .


Molecular Structure Analysis

The molecular formula of UTP is C9H15N2O15P3 . It has a molar mass of 484.141 . The structure consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position .


Chemical Reactions Analysis

UTP plays a significant role in various metabolic reactions. When UTP activates a substrate (like Glucose-1-phosphate), UDP-glucose is formed and inorganic phosphate is released . UTP also mediates responses by extracellular binding to the P2Y receptors of cells .


Physical And Chemical Properties Analysis

UTP is a white powder that is soluble in water and very sparingly soluble in alcohol . It has a pKa1 of 6.6 and a pKa2 of 9.5 .

Scientific Research Applications

Synthesis of RNA

UTP-Na3 serves as a substrate for the synthesis of RNA during transcription. It is an essential precursor in the enzymatic biosynthesis of RNA, which is a fundamental process in gene expression and regulation .

Energy Transfer and Metabolism

Similar to ATP, UTP-Na3 acts as a source of energy or an activator of substrates in metabolic reactions. It is involved in the metabolism of galactose and the activation of amino sugars, contributing to various biosynthetic pathways .

Vasodilation Research

UTP-Na3 has been studied for its vasodilatory effects on skeletal muscle cells, particularly in diabetic patients. This application is crucial for understanding blood flow regulation and developing treatments for vascular diseases .

Purinergic Signaling

As a purinergic agonist, UTP-Na3 is used to study ion transport functions of P2Y2 receptors on cell membranes. This research is vital for understanding cellular communication and signaling pathways .

Injury Repair and Defense Mechanisms

UTP-Na3 interacts with P2Y receptors to mediate responses that lead to injury repair and defense against pathogens. This application has implications for developing therapies for tissue regeneration and immune responses .

Glycogen Synthesis

UTP-Na3 is involved in the synthesis of glycogen by activating glucose-1-phosphate to form UDP-glucose, which then enters the glycogen synthesis pathway. This process is essential for energy storage in cells .

Bilirubin Conjugation

In the liver, UTP-Na3 is used to conjugate bilirubin to a more water-soluble form, bilirubin diglucuronide. This reaction is crucial for the body’s ability to process and eliminate bilirubin .

Phosphate Donor for Kinase Assays

UTP-Na3 is utilized as a phosphate donor in in vitro kinase assays, which are important for studying enzyme activity and protein phosphorylation, a key regulatory mechanism in cells .

Future Directions

UTP and its derivatives are still being investigated for their applications in human medicine . There is evidence from various model systems to suggest it has applications in pathogen defense and injury repair . UTP has been found to interact with P2Y4 receptors to mediate an enhancement in antibody production . In Schwannoma cells, UTP binds to the P2YP receptors in the event of damage, leading to the downstream signal cascade that leads to the eventual injury repair .

properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGIWFJVDOPJF-LLWADOMFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-triphosphate sodium

CAS RN

19817-92-6
Record name Uridine 5'-triphosphate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(disodium dihydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name URIDINE 5'-TRIPHOSPHATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there any research on the use of Uridine 5'-triphosphate sodium in dental implantology?

A2: While one of the provided abstracts mentions "Uridine 5' triphosphate sodium in dental implantology" [], no further details are available in the provided information. The abstract lacks specific findings and conclusions about the compound's role or effectiveness in dental implantology. Therefore, further research is needed to explore this potential application.

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